1-[4-(1-Adamantyl)phenoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol
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Overview
Description
1-[4-(1-Adamantyl)phenoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol is a complex organic compound with a unique structure that combines adamantyl, phenoxy, and piperazinyl groups
Preparation Methods
The synthesis of 1-[4-(1-Adamantyl)phenoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes:
Formation of the Adamantyl-Phenoxy Intermediate: This step involves the reaction of 1-adamantyl bromide with phenol in the presence of a base such as potassium carbonate to form 1-(4-adamantyl)phenol.
Attachment of the Piperazinyl Group: The next step involves the reaction of 1-(4-adamantyl)phenol with 1-(2-chloroethyl)piperazine in the presence of a suitable solvent like dimethylformamide (DMF) to form the desired product.
Final Product Formation: The final step involves the reduction of the intermediate compound using a reducing agent such as sodium borohydride to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
1-[4-(1-Adamantyl)phenoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new compounds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-[4-(1-Adamantyl)phenoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.
Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a biochemical tool for probing molecular pathways.
Industrial Applications: It is explored for use in the synthesis of polymers and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-[4-(1-Adamantyl)phenoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes involved in neurological signaling or cancer cell proliferation.
Pathways Involved: It can modulate pathways such as the PI3K/Akt/mTOR pathway in cancer cells or the GABAergic signaling pathway in neurological disorders.
Binding and Activity: The adamantyl group provides rigidity and hydrophobic interactions, while the piperazinyl group offers hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and activity.
Comparison with Similar Compounds
1-[4-(1-Adamantyl)phenoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-adamantyl)phenol, 1-(2-hydroxyethyl)piperazine, and other adamantyl derivatives.
Uniqueness: The combination of adamantyl, phenoxy, and piperazinyl groups in a single molecule provides a unique set of properties, including high stability, specific binding interactions, and versatile reactivity.
Advantages: Compared to similar compounds, this compound offers enhanced binding affinity, improved stability, and a broader range of applications in various fields.
Properties
Molecular Formula |
C25H38N2O3 |
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Molecular Weight |
414.6 g/mol |
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C25H38N2O3/c28-10-9-26-5-7-27(8-6-26)17-23(29)18-30-24-3-1-22(2-4-24)25-14-19-11-20(15-25)13-21(12-19)16-25/h1-4,19-21,23,28-29H,5-18H2 |
InChI Key |
NNICULATGKYIKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O |
Origin of Product |
United States |
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